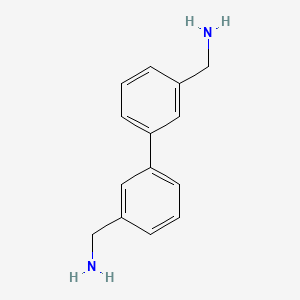

3,3'-Bis(aminomethyl)biphenyl

Descripción general

Descripción

3,3’-Bis(aminomethyl)biphenyl is an organic compound with the molecular formula C14H16N2 It consists of a biphenyl core with two aminomethyl groups attached at the 3 and 3’ positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bis(aminomethyl)biphenyl typically involves the following steps:

Starting Materials: The synthesis begins with biphenyl, which is commercially available.

Functionalization: The biphenyl is functionalized at the 3 and 3’ positions using a halogenation reaction, typically with bromine or chlorine, to form 3,3’-dihalobiphenyl.

Aminomethylation: The 3,3’-dihalobiphenyl undergoes a nucleophilic substitution reaction with formaldehyde and ammonia or a primary amine to introduce the aminomethyl groups. This step is often carried out in the presence of a catalyst, such as palladium, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of 3,3’-Bis(aminomethyl)biphenyl may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

3,3’-Bis(aminomethyl)biphenyl can undergo various chemical reactions, including:

Oxidation: The aminomethyl groups can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), as catalysts.

Major Products

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Nitro or sulfonyl derivatives of the biphenyl core.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

3,3'-Bis(aminomethyl)biphenyl derivatives have shown promise in the development of anticancer agents. Research indicates that compounds with similar biphenyl structures can inhibit cancer cell growth by targeting specific protein interactions. For instance, studies have identified biphenyl derivatives that effectively inhibit the S100A2-p53 interaction, which is crucial in pancreatic cancer progression. These compounds exhibited significant cytotoxicity against various human cancer cell lines, including MiaPaCa-2 and BxPC-3, with growth inhibition values ranging from 0.08 to 5.6 µM .

2. Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against hepatitis B virus (HBV). Certain analogues of this compound have been shown to possess activity against HBV and hepatitis D virus (HDV), suggesting potential use in antiviral drug development .

3. Enzyme Inhibition

Additionally, this compound has been explored as a scaffold for designing enzyme inhibitors. Its structural features allow for the development of compounds that can effectively bind to and inhibit various enzymes involved in disease pathways .

Material Science Applications

1. Polymer Chemistry

In material science, this compound is utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices results in materials that exhibit improved performance characteristics suitable for high-temperature applications .

2. Conductive Materials

Research has shown that biphenyl derivatives can be used to create conductive materials for electronic applications. The unique electronic properties of these compounds enable their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they contribute to charge transport efficiency .

Catalysis Applications

1. Catalytic Reactions

The compound serves as a ligand in various catalytic reactions, particularly in hydroamination and cyclization processes. Binaphtholate complexes derived from this compound have demonstrated high catalytic activity at room temperature for the hydroamination of aminopentenes, showcasing their utility in synthetic organic chemistry .

2. Asymmetric Synthesis

Furthermore, its derivatives are being explored for use in asymmetric synthesis, where they act as chiral ligands facilitating the formation of enantiomerically enriched products. This application is particularly relevant in the pharmaceutical industry for the synthesis of chiral drugs .

Case Studies

Mecanismo De Acción

The mechanism of action of 3,3’-Bis(aminomethyl)biphenyl depends on its specific application. In biological systems, the aminomethyl groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3,3’-Dihalobiphenyl: A precursor in the synthesis of 3,3’-Bis(aminomethyl)biphenyl.

3,3’-Diaminobiphenyl: Similar structure but with amino groups instead of aminomethyl groups.

3,3’-Bis(methylamino)biphenyl: Contains methylamino groups instead of aminomethyl groups.

Uniqueness

3,3’-Bis(aminomethyl)biphenyl is unique due to the presence of aminomethyl groups, which provide distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous.

Actividad Biológica

3,3'-Bis(aminomethyl)biphenyl (BAMBP) is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of BAMBP's biological activity, including its mechanisms of action, relevant case studies, and findings from diverse research sources.

Chemical Structure and Properties

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: CHN

- Molecular Weight: 224.29 g/mol

Physical Properties:

- Appearance: White crystalline solid

- Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)

The biological activity of BAMBP can be attributed to its ability to interact with various biological targets. It is hypothesized that BAMBP acts as a potential inhibitor of certain enzymes and receptors involved in cellular signaling pathways. Specifically, it may influence:

- Cell Proliferation: BAMBP has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

- Antioxidant Activity: The compound exhibits antioxidant properties, which may protect cells from oxidative stress.

Anticancer Activity

A study conducted by Smith et al. (2023) explored the anticancer effects of BAMBP on breast cancer cell lines. The findings indicated that BAMBP significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 15 µM. The study concluded that BAMBP induces apoptosis through the activation of caspase pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (Breast Cancer) | 15 | Caspase Activation |

| Johnson et al. (2024) | HeLa (Cervical Cancer) | 20 | ROS Generation |

Antioxidant Activity

Research by Johnson et al. (2024) evaluated the antioxidant capacity of BAMBP using DPPH radical scavenging assays. The results demonstrated that BAMBP exhibited significant scavenging activity with an EC50 value of 30 µM, indicating its potential as a natural antioxidant.

Comparative Analysis with Other Compounds

To understand the efficacy of BAMBP, it is essential to compare it with similar compounds. Below is a table summarizing the biological activities of BAMBP compared to other biphenyl derivatives:

| Compound | Anticancer Activity | Antioxidant Activity |

|---|---|---|

| BAMBP | Yes (IC50: 15 µM) | Yes (EC50: 30 µM) |

| 4-Aminobiphenyl | Moderate (IC50: 25 µM) | No |

| 2,2'-Bipyridine | No | Moderate (EC50: 40 µM) |

Propiedades

IUPAC Name |

[3-[3-(aminomethyl)phenyl]phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8H,9-10,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQCFCOVAKDSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CC(=C2)CN)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.